molecular formula C23H20N2OS B2594839 4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357712-22-1

4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2594839
CAS No.: 1357712-22-1
M. Wt: 372.49
InChI Key: GDVULPCPPCHMFG-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 3-methylphenyl group at the 4-position of the thiophene ring and an N-(4-methylphenyl) substituent. The 3-position of the thiophene core is modified with a 1H-pyrrol-1-yl group, introducing a heteroaromatic moiety.

Properties

IUPAC Name

4-(3-methylphenyl)-N-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-16-8-10-19(11-9-16)24-23(26)22-21(25-12-3-4-13-25)20(15-27-22)18-7-5-6-17(2)14-18/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVULPCPPCHMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of sulfur.

    Introduction of Substituents: The methylphenyl and pyrrolyl groups can be introduced through various substitution reactions. For example, Friedel-Crafts acylation can be used to introduce the methylphenyl groups.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have indicated that compounds similar to 4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit antiviral properties, particularly against RNA viruses such as SARS-CoV-2. The design and optimization of such compounds focus on their ability to inhibit viral proteases, which are crucial for viral replication. For instance, a related compound was shown to have significant potency in inhibiting the papain-like protease (PLpro) of SARS-CoV-2, highlighting the potential of similar structures for therapeutic development against COVID-19 .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Analogous thiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study on related derivatives revealed that modifications in the thiophene ring can enhance their anticancer activity, suggesting that the structural characteristics of this compound could be optimized for improved efficacy .

Material Science Applications

2.1 Organic Electronics

Compounds with thiophene moieties are widely used in organic electronics due to their favorable electronic properties. The incorporation of this compound into organic photovoltaic devices has been explored, where it acts as a p-type semiconductor material. The compound's ability to facilitate charge transport and its stability under operational conditions make it a candidate for further development in organic solar cells .

2.2 Photovoltaic Applications

The unique electronic structure of thiophene derivatives allows them to be utilized in light-harvesting applications. Research has shown that blending this compound with fullerene derivatives can enhance the efficiency of organic solar cells by improving light absorption and charge separation .

Data Tables and Case Studies

Application Area Compound Activity Reference
AntiviralInhibition of PLpro
AnticancerCytotoxicity in cancer cells
Organic ElectronicsP-type semiconductor properties
PhotovoltaicEnhanced light absorption

Case Study: Antiviral Screening

A recent case study focused on the synthesis and screening of various thiophene derivatives, including our compound of interest, against SARS-CoV-2 proteases. The study revealed that specific substitutions on the thiophene ring significantly influenced antiviral activity, with some derivatives exhibiting IC50 values in the low micromolar range, indicating strong potential for further development as antiviral agents .

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways involved depend on the specific biological context, but common targets may include receptors, ion channels, and enzymes.

Comparison with Similar Compounds

Key Observations :

  • The target compound and T-IV-B () share a 4-aryl-substituted thiophene core but differ in substituent positions and synthetic routes. T-IV-B employs a condensation reaction with KOH/ethanol, yielding 74% , whereas the target compound’s synthesis remains unspecified.
  • F423-0326 () simplifies the N-substituent to a methyl group, reducing molecular weight (296.39 vs.
  • Example 62 () incorporates a pyrazolo-pyrimidine moiety via Suzuki coupling, a method divergent from traditional condensation, yielding 46% .

Physicochemical and Spectroscopic Properties

Table 2: Functional Group Analysis via IR Spectroscopy

Compound Name Key IR Peaks (cm⁻¹) Reference
Target Compound Expected: N-H (~3300), C=O (~1650), C-S-C (~700), pyrrole C-H (~3100)
T-IV-B () N-H, C=O, C=C, CH₃, C-S-C
T-IV-H () NO₂ (~1520, ~1350), C=O, C=C
Example 62 () C=O (chromen-4-one), C-F (~1200–1100)

Key Observations :

  • The target compound’s IR profile is inferred to include pyrrole C-H stretches (~3100 cm⁻¹) and thiophene C-S-C vibrations (~700 cm⁻¹), aligning with T-IV-B’s data .
  • Nitro-containing analogs (e.g., T-IV-H) exhibit distinct NO₂ peaks, absent in the target compound, which may reduce electrophilicity and alter reactivity .

Implications of Structural Differences

Bioactivity Potential

However, the absence of a sulfonamide group (cf. celecoxib) in the target compound may reduce COX-2 selectivity .

Crystallography and Hydrogen Bonding

The pyrrole and carboxamide groups in the target compound could facilitate hydrogen-bonding networks, as discussed in .

Biological Activity

The compound 4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiophene ring substituted with a pyrrole moiety and two aromatic groups. The molecular formula is C21H22N2SC_{21}H_{22}N_2S, with a molecular weight of approximately 350.48 g/mol. Key properties include:

PropertyValue
Molecular FormulaC21H22N2S
Molecular Weight350.48 g/mol
LogP4.5
Polar Surface Area40.5 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Research indicates that this compound may exhibit biological activity through various mechanisms, primarily involving:

  • Inhibition of Protein Kinases : Similar compounds have shown potential as inhibitors of protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases.
  • Antioxidant Activity : The presence of aromatic rings suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, thereby reducing inflammation in various models.

Anticancer Activity

Several studies have investigated the anticancer properties of thiophene derivatives. For instance, analogues of this compound have been evaluated for their efficacy against breast cancer cells, showing significant cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Studies

  • Breast Cancer Cell Lines : A study demonstrated that thiophene derivatives, including compounds similar to the one , inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis and disrupting mitochondrial function .
  • Inflammatory Models : In animal models of inflammation, compounds with similar structures reduced markers of inflammation (e.g., TNF-alpha and IL-6) significantly compared to controls, suggesting a promising anti-inflammatory profile.

Pharmacological Studies

Pharmacological evaluations have highlighted the following activities:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potency in the micromolar range.
  • Selectivity : Preliminary data suggest selectivity towards cancerous cells over normal cells, which is critical for reducing side effects in therapeutic applications.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 4-(3-methylphenyl)-N-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?

Category : Synthesis & Optimization
Answer :
The synthesis of thiophene-2-carboxamide derivatives typically involves cyclocondensation reactions or functionalization of pre-formed thiophene cores. For example, describes a method where thiocarbamoyl precursors are cyclized with halogenated reagents (e.g., chloroacetone) in dioxane and triethylamine to yield thiophene-3-carboxamides. To optimize yields:

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC (as in ).
  • Purify intermediates via recrystallization or reverse-phase HPLC (e.g., compound 23 in achieved 95% purity).
  • Adjust stoichiometry of substituents (e.g., 3-methylphenyl and 4-methylphenyl groups) to reduce steric hindrance .

Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound, particularly regarding the orientation of the pyrrole substituent?

Category : Structural Analysis
Answer :
Single-crystal X-ray diffraction (XRD) using programs like SHELXL ( ) is critical for resolving conformational ambiguities. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Collecting high-resolution data (e.g., <1.0 Å) to refine torsion angles and hydrogen-bonding networks.
  • Analyzing the dihedral angle between the pyrrole ring and thiophene core to assess planarity.
  • Comparing experimental data with density functional theory (DFT) calculations to validate electronic effects on substituent orientation .

Basic Question: What spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?

Category : Characterization
Answer :

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for aryl-CH3) and pyrrole protons (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH2/CH3 groups ( ).
  • IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) ( ).
  • LC-MS/HRMS : Verify molecular weight (e.g., M+ ion matching theoretical mass) and detect impurities ( ).

Advanced Question: How do intermolecular hydrogen-bonding patterns influence the solid-state packing and stability of this compound?

Category : Supramolecular Chemistry
Answer :
Graph set analysis ( ) can classify hydrogen bonds (e.g., N-H···O=C or C-H···π interactions). For example:

  • Carboxamide N-H acts as a donor to carbonyl acceptors, forming R₂²(8) motifs.
  • Aryl/pyrrole C-H groups may engage in weaker interactions, affecting crystal density and melting points.
  • Stability can be predicted by mapping these networks using software like Mercury or CrystalExplorer .

Basic Question: What solvent systems are suitable for recrystallizing this compound without degrading the pyrrole moiety?

Category : Purification
Answer :

  • Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow addition of a non-polar antisolvent (e.g., hexane).
  • Avoid acidic/basic conditions that may protonate the pyrrole nitrogen (pKa ~17).
  • successfully used methanol for recrystallizing similar thiophene carboxamides, yielding >95% purity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 3-(1H-pyrrol-1-yl) substituent?

Category : Bioactivity Profiling
Answer :

  • Synthesize analogs with modified pyrrole groups (e.g., 3-methylpyrrole, pyrazole) and compare bioactivity (e.g., enzyme inhibition assays).
  • Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins.
  • Validate SAR trends via kinetic studies (e.g., IC50 determination) and correlate with electronic properties (Hammett constants) of substituents .

Basic Question: What computational methods are recommended for predicting the solubility and logP of this compound?

Category : Physicochemical Properties
Answer :

  • Density Functional Theory (DFT) : Calculate dipole moments and polar surface areas to estimate aqueous solubility.
  • COSMO-RS : Predict logP values using quantum-mechanical charge densities.
  • Compare results with experimental HPLC-derived logP (e.g., used reverse-phase C18 columns) .

Advanced Question: How can high-throughput screening (HTS) pipelines be adapted to study the metabolic stability of this compound?

Category : ADME Profiling
Answer :

  • Use liver microsomes (human/rat) to measure intrinsic clearance (CLint).
  • Employ LC-MS/MS to identify metabolites (e.g., hydroxylation at the 3-methylphenyl group).
  • Cross-validate with in silico tools like MetaSite or StarDrop .

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